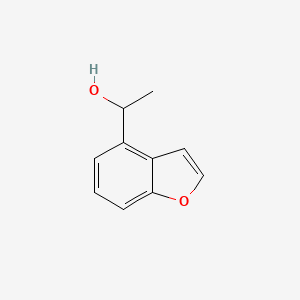

1-(Benzofuran-4-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzofuran-4-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.188. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Benzofuran-4-yl)ethanol serves as a versatile scaffold in the development of various bioactive compounds. Its derivatives have shown promising biological activities, including:

- Anticancer Activity : Benzofuran derivatives, including those based on this compound, have been investigated for their anticancer properties. For instance, studies indicate that certain benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analyses suggest that modifications to the benzofuran core can enhance anticancer efficacy .

- Antimicrobial Properties : Research has demonstrated that benzofuran compounds possess antibacterial and antifungal activities. These properties make them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes involved in disease processes:

- N-myristoyltransferase Inhibitors : Inhibitors designed based on the benzofuran scaffold have shown effectiveness against N-myristoyltransferase, an enzyme crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria. The optimization of these inhibitors has led to compounds with excellent selectivity and potency against the target enzyme, making them potential leads for antimalarial drug development .

Chiral Building Block

The compound is recognized as a valuable chiral building block in organic synthesis:

- Synthesis of Enantiopure Compounds : A notable application involves the use of whole-cell biocatalysis to produce enantiopure (S)-1-(benzofuran-2-yl)ethanol from 1-(benzofuran-2-yl)ethanone. This process utilizes Lactobacillus paracasei as a biocatalyst under mild conditions, achieving high yields and enantiomeric excess. Such methods exemplify green chemistry principles and highlight the compound's utility in synthesizing complex molecules for pharmaceutical applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

Analyse Des Réactions Chimiques

Chemical Reactions Involving 1-(Benzofuran-4-yl)ethanol

The chemical reactions involving this compound can be categorized into various types, including biocatalytic reductions, acylation reactions, and condensation reactions. Below is a detailed analysis of these reactions.

Biocatalytic Reduction

A notable reaction is the biocatalytic reduction of 1-(benzofuran-2-yl)ethanone to produce enantiopure (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei. This method highlights the importance of stereoselectivity in synthesizing chiral compounds:

- Reaction Conditions : Mild conditions were employed, leading to a yield of 92% and an enantiomeric excess greater than 99.9% at a substrate concentration of 6.73 g.

This process represents a significant advancement in green chemistry, allowing for the production of valuable chiral intermediates for drug synthesis .

Acylation Reactions

Acylation reactions are another significant pathway for modifying this compound. These reactions often utilize activated esters or acid chlorides to introduce acyl groups:

- General Procedure : The reaction typically involves treating the alcohol with an acylating agent in the presence of a base (e.g., sodium hydroxide) and a solvent such as dichloromethane or THF.

The acylation of racemic ethanols has been studied, showing varying yields depending on the conditions and reagents used .

Condensation Reactions

Condensation reactions involving this compound can lead to the formation of more complex structures, including heterocycles:

- Example Reaction : The condensation of benzofuran chalcones with urea or thiourea in alcoholic KOH has been reported, yielding various substituted pyrimidines.

These reactions are typically conducted under reflux conditions and monitored via thin-layer chromatography (TLC). The yields reported for these transformations can be as high as 83% .

Propriétés

Numéro CAS |

181819-98-7 |

|---|---|

Formule moléculaire |

C10H10O2 |

Poids moléculaire |

162.188 |

Nom IUPAC |

1-(1-benzofuran-4-yl)ethanol |

InChI |

InChI=1S/C10H10O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-7,11H,1H3 |

Clé InChI |

KXDNUFJMIAMEBI-UHFFFAOYSA-N |

SMILES |

CC(C1=C2C=COC2=CC=C1)O |

Synonymes |

4-Benzofuranmethanol, -alpha--methyl- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.